

Comparative Analysis of Lenvatinib in Pivotal Clinical Trials

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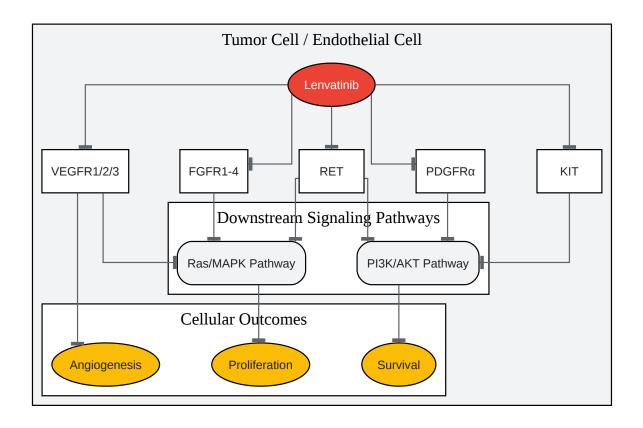
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lenvatinib's performance against other therapeutic agents in two key indications: unresectable hepatocellular carcinoma (HCC) and advanced renal cell carcinoma (RCC). The data is derived from the pivotal REFLECT and CLEAR clinical trials.

Mechanism of Action of Lenvatinib

Lenvatinib is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[1][2][3][4][5] Its primary mechanism involves the inhibition of vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3) and fibroblast growth factor (FGF) receptors (FGFR1, 2, 3, and 4).[1][2][4] Additionally, it inhibits other RTKs such as the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET.[1][3][4] This broad-spectrum inhibition disrupts downstream signaling pathways, leading to reduced tumor angiogenesis and cell proliferation.[2][5]





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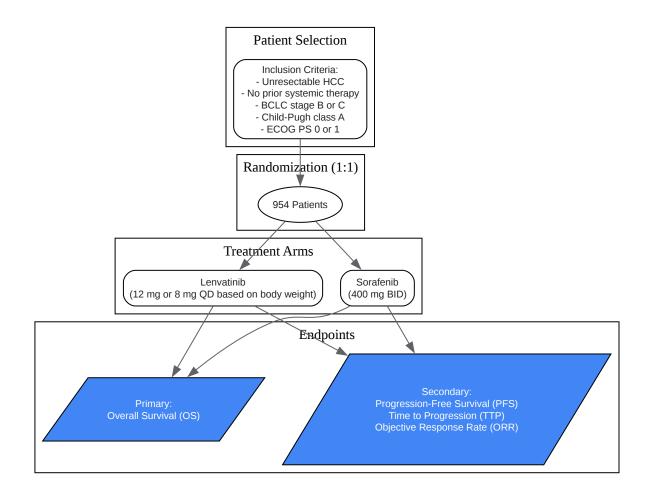
Figure 1: Lenvatinib's multi-target inhibition of key signaling pathways.

Unresectable Hepatocellular Carcinoma: Lenvatinib vs. Sorafenib (REFLECT Trial)

The REFLECT study was a phase 3, multicenter, randomized, open-label, non-inferiority trial comparing the efficacy and safety of Lenvatinib with Sorafenib in the first-line treatment of patients with unresectable hepatocellular carcinoma.[6][7][8][9][10]

Experimental Protocol: REFLECT Trial





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Figure 2: Workflow of the REFLECT clinical trial.

Data Presentation: Efficacy and Safety



Efficacy Endpoint	Lenvatinib (n=478)	Sorafenib (n=476)	Hazard Ratio (95% CI)
Median Overall Survival (OS)	13.6 months	12.3 months	0.92 (0.79-1.06)
Median Progression- Free Survival (PFS)	7.4 months	3.7 months	0.66 (0.57-0.77)
Objective Response Rate (ORR)	24.1%	9.2%	Odds Ratio: 3.13 (2.15-4.56)

Table 1: Key Efficacy Outcomes from the REFLECT Trial.[11]

Adverse Event (Grade ≥3)	Lenvatinib	Sorafenib
Hypertension	23%	14%
Palmar-plantar erythrodysesthesia	3%	11%
Decreased appetite	5%	1%
Diarrhea	4%	4%
Proteinuria	6%	2%

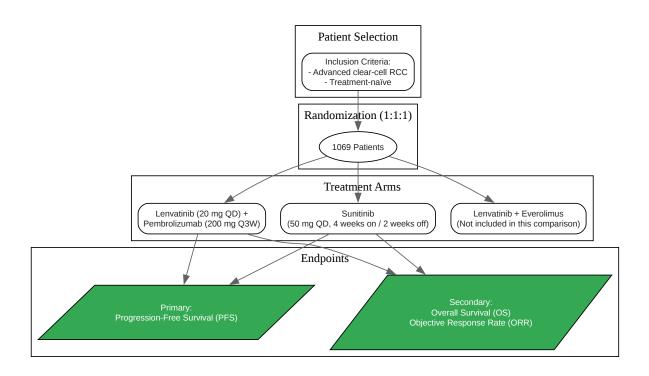
Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events in the REFLECT Trial.[6][8]

Advanced Renal Cell Carcinoma: Lenvatinib + Pembrolizumab vs. Sunitinib (CLEAR Trial)

The CLEAR (Study 307/KEYNOTE-581) trial was a phase 3, randomized, open-label study evaluating the efficacy and safety of Lenvatinib in combination with Pembrolizumab versus Sunitinib as a first-line treatment for patients with advanced renal cell carcinoma.[12][13][14] [15][16]

Experimental Protocol: CLEAR Trial





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Figure 3: Workflow of the CLEAR clinical trial.

Data Presentation: Efficacy and Safety



Efficacy Endpoint	Lenvatinib + Pembrolizumab (n=355)	Sunitinib (n=357)	Hazard Ratio (95% CI)
Median Overall Survival (OS)	53.7 months	54.3 months	0.79 (0.63-0.99)
Median Progression- Free Survival (PFS)	23.9 months	9.2 months	0.47 (0.38-0.57)
Objective Response Rate (ORR)	71.3%	36.7%	Relative Risk: 1.94 (1.67-2.26)
Complete Response Rate	18.3%	4.8%	

Table 3: Key Efficacy Outcomes from the CLEAR Trial (Final Prespecified OS Analysis).[14][15]

Adverse Event (Grade ≥3)	Lenvatinib + Pembrolizumab	Sunitinib
Hypertension	29.3%	17.5%
Diarrhea	9.9%	5.1%
Proteinuria	7.9%	3.9%
Fatigue	6.5%	4.8%
Palmar-plantar erythrodysesthesia	1.4%	6.2%

Table 4: Common Grade ≥3 Treatment-Emergent Adverse Events in the CLEAR Trial. Data derived from various reports on the CLEAR trial.

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